N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine
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Overview
Description
N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a phenylethyl halide in the presence of a base such as potassium carbonate.
Methylation and propylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.
Medicine: Investigated for its anticancer properties, particularly in targeting CDK2/cyclin A2 complexes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDK2/cyclin A2 complexes, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
CDK inhibitors: Other CDK inhibitors such as roscovitine and flavopiridol also target CDKs but may have different selectivity profiles and potency.
Uniqueness
N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards CDK2/cyclin A2 complexes compared to other CDK inhibitors.
Properties
IUPAC Name |
6-methyl-1-(2-phenylethyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-3-10-18-16-15-12-19-22(17(15)21-13(2)20-16)11-9-14-7-5-4-6-8-14/h4-8,12H,3,9-11H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHRCOIKPMPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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